molecular formula C7H10N2O3 B1460593 3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester CAS No. 2107848-72-4

3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester

Cat. No.: B1460593
CAS No.: 2107848-72-4
M. Wt: 170.17 g/mol
InChI Key: PCYVPQUATPJWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester is a high-purity chemical compound offered with a documented purity of 95% . This methyl ester derivative, functionalized with a hydroxypyrazole group, serves as a valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates both an ester and a hydroxypyrazole moiety, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical candidates. Compounds featuring the hydroxypyrazole scaffold are of significant interest in drug discovery due to their potential biological activities . Furthermore, recent scientific investigations highlight that structural analogs, specifically 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including the ESKAPE group of bacteria and drug-resistant Candida species such as Candida auris . This suggests potential research applications for this compound class in developing new antimicrobial agents to address the growing global health concern of antimicrobial resistance. Researchers can utilize this compound for exploring structure-activity relationships, synthesizing novel hydrazone derivatives, or as a precursor in heterocyclic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 3-(4-hydroxypyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-7(11)2-3-9-5-6(10)4-8-9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYVPQUATPJWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester (CAS No. 2107848-72-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action
The compound is hypothesized to act as a selective inhibitor of Janus kinase 1 (JAK1), similar to other pyrazole derivatives. JAK1 plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, and immune responses. By inhibiting JAK1, the compound may disrupt these processes, leading to altered cell proliferation and apoptosis in cancer cells.

Mode of Action
The mechanism likely involves binding to the ATP-binding pocket of JAK1, preventing phosphorylation of downstream substrates. This inhibition can lead to reduced signaling through pathways that promote cell survival and proliferation.

Biological Activity

Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in HCT-116 colon cancer cells with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL, indicating its potential as a therapeutic agent against colorectal cancer .

Compound IC50 (mg/mL) Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

The selectivity of these compounds was confirmed through assays on non-cancerous HEK-293 cells, demonstrating that the activity is specific to cancerous cells .

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that they undergo significant metabolic transformations affecting their bioavailability and efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding how these compounds interact within biological systems. The compound's stability and degradation over time can also influence its long-term effects on cellular functions.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit cell proliferation by arresting the cell cycle at the G1 phase, leading to apoptosis through mechanisms involving mitochondrial pathways .
  • Animal Models : Dosage-dependent effects were observed in animal models where lower doses exhibited therapeutic benefits while higher doses resulted in toxicity. This highlights the importance of dosage optimization in therapeutic applications.
  • Enzyme Interaction : The compound has been shown to interact with key enzymes such as Bruton’s tyrosine kinase (BTK), further implicating its role in modulating signaling pathways critical for cancer cell survival.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of HPPA derivatives as anticancer agents. For instance, modifications of related compounds have shown promising results in inhibiting the proliferation of cancer cells, particularly against colon cancer cell lines. The antiproliferative activity of these compounds was compared to standard chemotherapeutics, demonstrating significant efficacy .

2. Neurological Research

HPPA and its derivatives have been investigated for their interactions with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor. Research indicates that certain hydroxypyrazole derivatives selectively bind to NMDA receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .

3. Antidiabetic Agents

The synthesis of HPPA has been explored in the context of developing new antidiabetic medications. The compound serves as an intermediate in the preparation of novel agents that may help regulate blood sugar levels and improve insulin sensitivity .

Case Study 1: Anticancer Activity

A study synthesized a series of HPPA derivatives and evaluated their antiproliferative effects on various cancer cell lines, including HeLa cells. The results showed that certain derivatives exhibited IC50 values significantly lower than those of established drugs like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Neurological Applications

In another investigation, researchers examined the binding affinity of N-hydroxypyrazolyl glycine derivatives to NMDA receptors. The findings revealed that these compounds could modulate receptor activity, offering insights into their potential use in treating neurodegenerative diseases .

Comparative Data Table

Application AreaCompound DerivativesKey Findings
AnticancerHPPA derivativesSignificant inhibition of cancer cell growth
Neurological ResearchN-hydroxypyrazolyl glycineSelective binding to NMDA receptors
Antidiabetic AgentsHPPA-based intermediatesPotential for regulating blood glucose levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The properties of pyrazole-based esters are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Pyrazole Molecular Weight Key Properties/Applications Evidence ID
3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester 4-OH ~198.18 g/mol High solubility in polar solvents; potential H-bond donor [Inferred]
Methyl 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate 4-Cl, 4-OCH₃ on aryl groups 378.81 g/mol Lipophilic; regiospecific synthesis; crystal engineering applications
Methyl 3-(3-methyl-4-nitro-pyrazol-1-yl)-propanoate 3-CH₃, 4-NO₂ 229.20 g/mol Electron-withdrawing nitro group; reactive intermediate
3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester 5-pyridinyl, 3-oxo 261.25 g/mol Enhanced π-π stacking; potential kinase inhibition
Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate 4-Cl 204.63 g/mol Increased lipophilicity; halogen-mediated interactions
Methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate Trityl-protected imidazole 454.53 g/mol Bulky trityl group; steric hindrance in reactions

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to chloro- or nitro-substituted analogs, which are more lipophilic .
  • Reactivity : Nitro groups (e.g., in ) increase electrophilicity, enabling nucleophilic substitutions, whereas the hydroxyl group favors condensation or oxidation reactions.
  • Stability : The methoxy and chloro substituents in enhance thermal stability, while the trityl group in provides steric protection against degradation.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Improve solubility and interaction with polar biological targets but may reduce membrane permeability .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance reactivity in electrophilic substitutions and stabilize negative charges in transition states .
  • Aromatic Extensions (e.g., pyridinyl) : Facilitate π-π stacking in protein binding pockets, critical for receptor affinity .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-hydroxypyrazol-1-yl)-propionic acid methyl ester typically involves:

  • Formation of the pyrazole ring system via reaction of hydrazine derivatives with β-keto esters or related precursors.
  • Introduction of the hydroxyl group at the 4-position of the pyrazole ring.
  • Esterification or direct use of methyl ester derivatives to obtain the propionic acid methyl ester functionality.

Specific Preparation Methods

Hydrazine Hydrate Reaction with β-Keto Esters

A common approach starts with the reaction of hydrazine hydrate with β-keto ester precursors under controlled acidic or neutral conditions to form the 4-hydroxypyrazole ring.

  • For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized by refluxing hydrazine hydrate with the ester in ethanol for several hours (typically 9 h), affording the corresponding hydrazide intermediate. This intermediate can then undergo cyclization to yield the hydroxypyrazole ring system.

  • Maintaining pH control (around pH 4) during reaction with hydrazine hydrate in methanol has been reported to facilitate the formation of methyl (2S)-2-N-tert-butoxycarbonylamino(5-hydroxypyrazol-4-yl)butyrate derivatives, which are structurally related to 4-hydroxypyrazol compounds.

Esterification and Purification

  • Esterification of the corresponding carboxylic acid intermediates is typically achieved using methanol in the presence of catalytic sulfuric acid to yield the methyl ester form of the compound.

  • Purification is commonly performed by column chromatography on silica gel using ethyl acetate as the eluent to isolate the pure methyl ester product.

Alternative Cyclization Routes

  • Reaction of acid hydrazides with substituted acetylacetones or ethyl acetoacetates can yield substituted 4-hydroxypyrazole derivatives through cyclization, as demonstrated in related pyrazole synthesis studies.

  • Schiff base formation followed by Vilsmeier-Haack reagent treatment has been used to obtain pyrazole-4-carbaldehydes, which can be further transformed into hydroxypyrazole derivatives.

Reaction Conditions and Yields

Step Reagents/Conditions Reaction Time Yield (%) Notes
Hydrazine hydrate + β-keto ester Ethanol, reflux 9 h Moderate Formation of hydrazide intermediate
pH-controlled hydrazine reaction Methanol, pH 4, room temperature 30 h 32% Formation of hydroxypyrazol ester
Esterification Methanol + catalytic H2SO4 Reflux High Conversion of acid to methyl ester
Purification Column chromatography (silica gel, ethyl acetate) - - Isolation of pure product

Structural Confirmation and Characterization

  • The regioselectivity of the pyrazole ring formation is confirmed by spectroscopic methods including UV, NMR, and mass spectrometry, with single-crystal X-ray diffraction used for unambiguous structural determination in some cases.

  • Mass spectrometry (FAB, PEGH–NOBA) confirms molecular ion peaks consistent with the expected molecular formula of methyl 3-(4-hydroxypyrazol-1-yl)-propionate derivatives.

Summary Table of Key Preparation Steps

Preparation Stage Description Key Reagents/Conditions Outcome/Product
Hydrazine addition Reaction of hydrazine hydrate with β-keto ester precursor Hydrazine hydrate, methanol/ethanol, pH control Hydrazide intermediate
Cyclization Formation of 4-hydroxypyrazole ring via intramolecular cyclization Controlled pH, room temperature or reflux 4-Hydroxypyrazol ester derivative
Esterification Conversion of carboxylic acid to methyl ester Methanol, catalytic sulfuric acid, reflux Methyl ester of 3-(4-hydroxypyrazol-1-yl)-propionic acid
Purification Isolation of pure compound Silica gel column chromatography, ethyl acetate Pure methyl ester product
Structural confirmation Spectroscopic and crystallographic analysis UV, NMR, MS, X-ray crystallography Confirmed compound identity

Research Findings and Notes

  • The reaction conditions such as pH, solvent choice, and reaction time critically influence the yield and purity of the hydroxypyrazole methyl ester compounds.

  • The use of hydrazine hydrate as a nucleophile is central to the formation of the pyrazole ring, with prolonged reaction times (up to 30 h) sometimes necessary for completion.

  • Esterification under acidic conditions is a reliable method for obtaining the methyl ester functional group without compromising the hydroxypyrazole ring integrity.

  • Purification by column chromatography using ethyl acetate provides efficient separation of the target compound from side products and unreacted starting materials.

Q & A

Q. What mechanistic insights exist for its potential in enzyme-catalyzed reactions?

  • Methodological Answer :
  • Kinetic Profiling : Perform Michaelis-Menten assays to determine if the compound acts as a substrate or inhibitor for esterases.
  • Molecular Dynamics (MD) : Simulate binding modes in enzyme active sites to identify key interactions (e.g., hydrogen bonding with pyrazole -OH) .

Notes

  • Contradictions in Evidence : While no direct data on the target compound exists, methodologies from phenyl/pyrazole analogs and ester synthesis are extrapolated. For example, ’s bromination protocol may require adaptation for pyrazole systems due to differing electronic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-(4-Hydroxypyrazol-1-yl)-propionic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.